Lipophilicity Advantage: XLogP of 1.3 vs. 0.2 for Ethyl Lactate Directs Distinct Pharmacokinetic and Solubility Profiles
Ethyl 3-cyclopropyl-2-hydroxy-propanoate exhibits a computed XLogP3-AA of 1.3, compared to 0.2 for the structurally simpler ethyl 2-hydroxypropanoate (ethyl lactate) [1]. This 1.1-unit lipophilicity increase is attributable to the cyclopropyl group, which adds three methylene equivalents of hydrophobicity without proportional molecular weight increase. The higher XLogP indicates superior membrane partitioning potential and altered metabolic susceptibility, consistent with the established drug-design principle that cyclopropyl substitution can improve oral bioavailability and CNS penetration relative to unsubstituted alkyl esters [2].
| Evidence Dimension | Lipophilicity (computed partition coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Ethyl 2-hydroxypropanoate (ethyl lactate): XLogP = 0.2 (PubChem / plantaedb) |
| Quantified Difference | ΔXLogP = +1.1 (6.5-fold increase in predicted octanol–water partition ratio) |
| Conditions | Computed via PubChem XLogP3 algorithm (v3.0); values retrieved from PubChem Compound database |
Why This Matters
For procurement decisions, the 1.1-unit XLogP differential directly impacts experimental design in medicinal chemistry: if logD-dependent permeability or metabolic stability is under investigation, substituting ethyl lactate for this compound would yield non-comparable results.
- [1] PubChem. Computed Properties – XLogP3-AA for CID 116489250 (Ethyl 3-cyclopropyl-2-hydroxy-propanoate) and CID 73441 (Ethyl lactate). Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Talele TT. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016, 59(19), 8712–8756. View Source
